5-Iodo-1,2,3,4-tetrahydronaphthalene 5-Iodo-1,2,3,4-tetrahydronaphthalene
Brand Name: Vulcanchem
CAS No.: 56804-95-6
VCID: VC4352440
InChI: InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
SMILES: C1CCC2=C(C1)C=CC=C2I
Molecular Formula: C10H11I
Molecular Weight: 258.102

5-Iodo-1,2,3,4-tetrahydronaphthalene

CAS No.: 56804-95-6

Cat. No.: VC4352440

Molecular Formula: C10H11I

Molecular Weight: 258.102

* For research use only. Not for human or veterinary use.

5-Iodo-1,2,3,4-tetrahydronaphthalene - 56804-95-6

Specification

CAS No. 56804-95-6
Molecular Formula C10H11I
Molecular Weight 258.102
IUPAC Name 5-iodo-1,2,3,4-tetrahydronaphthalene
Standard InChI InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Standard InChI Key FBCNACVFOFCZHW-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC=C2I

Introduction

Chemical Identity and Structural Features

Molecular Characterization

5-Iodo-1,2,3,4-tetrahydronaphthalene is systematically named 5-iodo-1,2,3,4-tetrahydronaphthalene under IUPAC nomenclature. Its structure consists of a partially saturated naphthalene backbone, with one fully hydrogenated cyclohexane ring fused to an aromatic benzene ring bearing an iodine atom at the fifth position. Key identifiers include:

PropertyValue
Molecular FormulaC₁₀H₁₁I
Molecular Weight258.102 g/mol
CAS Registry Number56804-95-6
InChIKeyFBCNACVFOFCZHW-UHFFFAOYSA-N
SMILESC1CCC2=C(C1)C=CC=C2I

The iodine atom introduces significant steric and electronic effects, influencing reactivity in cross-coupling reactions and electrophilic substitutions .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound are sparse, computational predictions provide insights into its behavior. The InChIKey and SMILES notations enable accurate modeling of its three-dimensional structure, which features a planar aromatic ring and a puckered cyclohexane moiety. Predicted collision cross sections (CCS) for various adducts, such as [M+H]⁺ (148.6 Ų) and [M+Na]⁺ (154.4 Ų), aid in mass spectrometry characterization .

Synthesis and Chemical Reactivity

Reactivity and Functionalization

Physical and Chemical Properties

Thermodynamic Parameters

Experimental data on melting and boiling points remain unreported, but the compound’s physicochemical profile can be inferred from analogs:

PropertyEstimated Value
Boiling Point~250–270°C (extrapolated)
Density~1.5–1.7 g/cm³
LogP (Partition Coeff.)3.499 (predicted)

The high logP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or tetrahydrofuran.

Hazard CategoryGHS PictogramPrecautionary Statements
Skin Irritation (Cat. 2)GHS07P305+P351+P338
Acute Toxicity (Oral)Not classifiedN/A

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